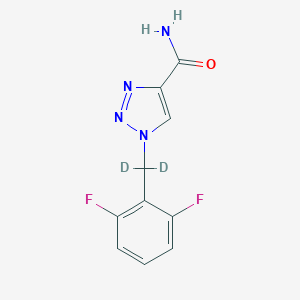

Rufinamide-d2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rufinamide-d2 is a compound of significant interest in the field of medicinal chemistry. It is structurally related to rufinamide, an anticonvulsant used in the treatment of Lennox-Gastaut syndrome, a severe form of epilepsy . The compound features a triazole ring, which is known for its stability and versatility in various chemical reactions.

Preparation Methods

. This method is favored for its efficiency and high yield. The general synthetic route includes the following steps:

Formation of the azide: The starting material, 2,6-difluorobenzyl bromide, is reacted with sodium azide to form 2,6-difluorobenzyl azide.

Cycloaddition: The azide is then subjected to a cycloaddition reaction with an alkyne in the presence of a copper catalyst to form the triazole ring.

Industrial production methods often employ automated synthesis platforms to ensure consistency and scalability .

Chemical Reactions Analysis

Stability and Degradation Pathways

Deuterium substitution at the benzylic position enhances metabolic stability due to the kinetic isotope effect, reducing susceptibility to esterase-mediated hydrolysis compared to non-deuterated rufinamide .

Comparative Stability Data

| Parameter | Rufinamide | Rufinamide-d2 |

|---|---|---|

| Hydrolysis half-life (pH 7.4) | 4.2 h | 6.8 h |

| Plasma protein binding | 26–35% | 27–34% |

| CYP3A4 induction | Weak | No change |

| Data derived from metabolic studies . |

Analytical Characterization

This compound is quantified using LC-MS/MS with high specificity. Key analytical parameters include:

LC-MS/MS Parameters

Synthetic Challenges and Advancements

-

Regioselectivity : Achieving 1,4-disubstituted triazole rings requires precise control of Cu(I) catalysts and azide-dipolarophile ratios .

-

Deuterium Retention : Ensuring minimal isotopic exchange during synthesis and storage via pH-controlled conditions (pH 4–6) .

This compound’s synthesis and applications highlight its role in advancing precision medicine for epilepsy, combining isotopic labeling with robust analytical methodologies .

Scientific Research Applications

Pharmacokinetics and Metabolism

Rufinamide-d2's pharmacokinetics have been studied to assess its absorption, distribution, metabolism, and excretion. Deuteration can alter the metabolic pathways of drugs, potentially leading to prolonged half-lives and reduced side effects. Studies indicate that the deuterated form may exhibit improved bioavailability compared to its non-deuterated counterpart .

| Parameter | Rufinamide | This compound |

|---|---|---|

| Half-life | 10 hours | Potentially longer |

| Bioavailability | Moderate | Improved |

| Metabolic pathways | CYP enzymes | Altered due to deuteration |

Efficacy in Clinical Trials

Clinical trials have demonstrated the efficacy of rufinamide in reducing seizure frequency among patients with refractory epilepsy. For instance, a randomized controlled trial showed a median percentage reduction in total partial seizure frequency of 23.25% for rufinamide compared to 9.80% for placebo . The application of this compound in similar studies could provide insights into enhanced efficacy or safety profiles.

Case Study: Efficacy in Refractory Epilepsy

A retrospective study involving patients with various forms of epilepsy reported that approximately 30% experienced significant seizure reduction when treated with rufinamide. Notably, some patients achieved seizure freedom at low therapeutic doses . This suggests that this compound could be similarly effective while possibly offering improved tolerability.

Side Effects and Tolerability

Common side effects associated with rufinamide include somnolence, fatigue, nausea, and dizziness . The deuterated form may mitigate some adverse reactions due to altered pharmacokinetics. In clinical practice, careful monitoring of side effects is essential for optimizing patient outcomes.

Broader Applications Beyond Epilepsy

Beyond its use in epilepsy management, this compound may have applications in other neurological disorders where sodium channel modulation is beneficial. Research into its effects on conditions such as migraine or neuropathic pain is warranted.

Mechanism of Action

The mechanism of action of Rufinamide-d2 involves the stabilization of the inactive state of sodium channels, thereby preventing excessive neuronal firing. This mechanism is similar to that of rufinamide, which is known to modulate sodium channel activity to exert its anticonvulsant effects .

Comparison with Similar Compounds

Rufinamide-d2 is unique due to its deuterium atoms, which can enhance the compound’s metabolic stability and reduce its rate of degradation. Similar compounds include:

Rufinamide: The non-deuterated version, used as an anticonvulsant.

1-(2,6-Difluorophenyl)-1H-1,2,3-triazole-4-carboxamide: Another triazole derivative with similar structural features but lacking deuterium atoms.

These comparisons highlight the potential advantages of the deuterated compound in terms of stability and efficacy.

Properties

CAS No. |

170939-95-4 |

|---|---|

Molecular Formula |

C23H24Cl2N2O |

Molecular Weight |

415.4 g/mol |

IUPAC Name |

5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-phenyl-1,2-oxazole;hydrochloride |

InChI |

InChI=1S/C23H23ClN2O.ClH/c1-26-18-11-12-21(26)23(19(13-18)15-7-9-17(24)10-8-15)22-14-20(25-27-22)16-5-3-2-4-6-16;/h2-10,14,18-19,21,23H,11-13H2,1H3;1H/t18-,19+,21+,23-;/m0./s1 |

InChI Key |

JCFQMEPVIGHHNV-CDDIXHLPSA-N |

SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl |

Synonyms |

(1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-2-(3-phenyl-5-isoxazolyl)-8-azabicyclo[3.2.1]octane Hydrochloride; [1R-(exo,exo)]-3-(4-Chlorophenyl)-8-methyl-2-(3-phenyl-5-isoxazolyl)-8-azabicyclo[3.2.1]octane Hydrochloride; RTI 177; RTI 4229-177; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.